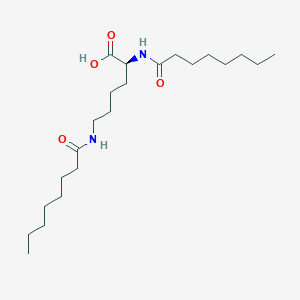

(2S)-2,6-bis(octanoylamino)hexanoic acid

Beschreibung

(2S)-2,6-Bis(octanoylamino)hexanoic acid is a lysine-derived compound featuring two octanoyl (C8 acyl) groups attached to the α- and ε-amino positions of the hexanoic acid backbone.

Eigenschaften

CAS-Nummer |

19213-75-3 |

|---|---|

Molekularformel |

C22H42N2O4 |

Molekulargewicht |

398.6 g/mol |

IUPAC-Name |

2,6-bis(octanoylamino)hexanoic acid |

InChI |

InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) |

InChI-Schlüssel |

FFRCNMMHOOKLAK-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |

Isomerische SMILES |

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |

Kanonische SMILES |

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |

Andere CAS-Nummern |

19213-75-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-bis(octanoylamino)hexanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and octanoyl chloride.

Amidation Reaction: The hexanoic acid undergoes an amidation reaction with octanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2,6-bis(octanoylamino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2,6-bis(octanoylamino)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The following table summarizes critical differences between (2S)-2,6-bis(octanoylamino)hexanoic acid and related compounds:

Physicochemical Properties

- Lipophilicity: The octanoylamino groups in the target compound significantly increase logP (~4.5 estimated) compared to Boc-Lys(Boc)-OH (logP ~2.1) and Cbz-Lys(Cbz)-OH (logP ~3.0), enhancing membrane permeability and suitability for lipid-based formulations . In contrast, (2S)-2,6-diaminohexanoic acid is highly hydrophilic (logP ~-2.5), limiting its use in hydrophobic environments .

- Stability: Boc and Cbz groups are acid-labile, requiring controlled conditions for deprotection, whereas octanoylamino groups are more stable under acidic conditions but susceptible to enzymatic cleavage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.